molecular formula C14H8BrN3 B2409867 2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile CAS No. 439094-32-3

2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile

Cat. No.: B2409867
CAS No.: 439094-32-3
M. Wt: 298.143
InChI Key: JWDGXHUVBTYXLI-UHFFFAOYSA-N
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Description

2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile is a chemical compound with the molecular formula C14H8BrN3 It is characterized by the presence of a bromophenyl group attached to a pyrrole ring, which is further connected to a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile typically involves the reaction of 4-bromobenzaldehyde with pyrrole-3-carbaldehyde in the presence of malononitrile. The reaction is usually carried out under basic conditions, often using a base such as piperidine or pyridine, and is facilitated by heating the reaction mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering the bromophenyl or pyrrole moieties.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives. Substitution reactions would result in compounds where the bromine atom is replaced by another functional group.

Scientific Research Applications

2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and pyrrole moieties can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}malononitrile
  • 2-{[1-(4-chlorophenyl)-1H-pyrrol-3-yl]methylene}malononitrile
  • 2-{[1-(4-fluorophenyl)-1H-pyrrol-3-yl]methylene}malononitrile

Uniqueness

2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro- and fluoro-substituted analogs. The bromine atom can participate in specific halogen bonding interactions, potentially enhancing the compound’s biological activity and selectivity .

Properties

IUPAC Name

2-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3/c15-13-1-3-14(4-2-13)18-6-5-11(10-18)7-12(8-16)9-17/h1-7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDGXHUVBTYXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=C2)C=C(C#N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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